H-D-Cys(Fm)-OH

Beschreibung

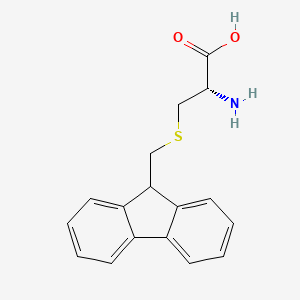

Structure

3D Structure

Eigenschaften

CAS-Nummer |

257288-48-5 |

|---|---|

Molekularformel |

C18H17NO4S |

Molekulargewicht |

299.39 |

Herkunft des Produkts |

United States |

Synthetic Strategies and Methodologies for H D Cys Fm Oh

Direct Synthesis Routes from D-Cysteine

Direct synthesis focuses on the S-alkylation of the thiol group of D-cysteine using a fluorenylmethylating agent. This approach is conceptually straightforward but requires precise control over reaction conditions to ensure high yield and purity.

The 9-fluorenylmethyl (Fm) group serves as a crucial protecting group for the sulfhydryl function of cysteine. nih.gov It is noted for its stability in acidic conditions and during catalytic hydrogenation, yet it can be cleaved by organic bases like ammonia (B1221849) in methanol (B129727) or a 20% piperidine (B6355638) solution in dimethylformamide. nih.gov

One primary method for introducing the Fm group is through the reaction of cysteine with 9-fluorenylmethanol in the presence of an acid catalyst. A common procedure involves the S-alkylation using the corresponding xanthydrol (9-hydroxyxanthene) derivative and trifluoroacetic acid (TFA) as a catalyst. researchgate.net

An alternative, though often unintentional, route to S-fluorenylmethylation can occur as a side reaction during the deprotection of an Nα-fluorenylmethoxycarbonyl (Fmoc) group on a cysteine-containing molecule. beilstein-journals.orgd-nb.infonih.gov In this E1cb elimination-type reaction, the base used for Fmoc removal (e.g., morpholine (B109124), piperidine) generates dibenzofulvene (DBF). beilstein-journals.orgresearchgate.net The highly nucleophilic cysteine thiolate, formed by deprotonation of the thiol group by the base, then attacks the exocyclic double bond of the in situ-generated DBF, resulting in the formation of the S-Fm protected cysteine. beilstein-journals.orgnih.govresearchgate.net

| Method | Reagents | Conditions | Reference(s) |

| Acid-Catalyzed Alkylation | D-Cysteine, 9-Fluorenylmethanol | Trifluoroacetic Acid (TFA) | researchgate.net |

| N-Fmoc to S-Fm Transprotection | Nα-Fmoc-D-cysteine | Base (e.g., Morpholine, Piperidine) in DMF | beilstein-journals.org, nih.gov |

This interactive table summarizes the primary reagents and conditions for the direct S-fluorenylmethylation of D-cysteine.

The efficiency of S-fluorenylmethylation is highly dependent on the reaction parameters. In the context of the N-Fmoc to S-Fm transprotection side reaction, the choice and concentration of the base are critical factors influencing the yield of the S-Fm product. nih.gov

A study investigating this transprotection on a glycocysteine derivative demonstrated a clear correlation between the base used and the extent of S-Fm formation. nih.gov

| Base (Equivalents) | Solvent | S-Fm Product Yield | Reference(s) |

| Morpholine (6 equiv.) | DMF | 62% | nih.gov |

| Piperidine (1 equiv.) | DMF | 66% | nih.gov |

| Piperidine (6 equiv.) | DMF | 47% | nih.gov |

| Piperidine (20%) | DMF | 0% (Complete Deprotection) | nih.gov |

This interactive table illustrates the impact of different bases and their concentrations on the yield of the S-Fm transprotection product.

These findings indicate that while bases like morpholine and lower concentrations of piperidine can lead to significant S-Fm formation, standard solid-phase peptide synthesis (SPPS) deprotection conditions using 20% piperidine in DMF favor complete deprotection without the transprotection side reaction. nih.gov This highlights the delicate balance of reaction conditions required to either promote or avoid this specific synthetic pathway.

Reagents and Reaction Conditions for S-Fluorenylmethylation

Indirect or Multi-Step Synthetic Approaches

Indirect routes to H-D-Cys(Fm)-OH offer alternative strategies that can provide better control over the reaction and purification processes. These methods typically involve protecting the alpha-amino group before introducing the S-fluorenylmethyl group.

A common multi-step approach involves the use of an N-protected D-cysteine derivative as the starting material. For instance, N-alpha-t-Butyloxycarbonyl-D-cysteine (Boc-D-Cys-OH) can be synthesized or procured and then subjected to S-fluorenylmethylation. chemimpex.comissuu.com The resulting intermediate, Boc-D-Cys(Fm)-OH, is a stable compound that can be purified before the final deprotection step. chemimpex.com The tert-butyloxycarbonyl (Boc) group is then removed under acidic conditions, which are tolerated by the S-Fm group, to yield the final product, this compound. nih.gov

This strategy is exemplified by the availability of compounds like Boc-L-Cys(Fm)-OH, which serves as a key building block in peptide synthesis. chemimpex.comissuu.comissuu.com The synthesis of other complex protected cysteine derivatives, such as Fmoc-Cys(Mmt)-OH from S-4-methoxytrityl cysteine, further illustrates the utility of multi-step approaches that build upon precursor molecules. nih.gov This method allows for a more controlled, stepwise assembly of the desired protected amino acid.

Considerations for Stereochemical Integrity During Synthesis

A significant challenge in the synthesis and handling of cysteine derivatives is the propensity for racemization at the alpha-carbon. csic.esrsc.org The alpha-proton of cysteine is relatively acidic, and its abstraction by a base can lead to the formation of a planar carbanion, which upon reprotonation can result in a mixture of L- and D-enantiomers, compromising the stereochemical purity of the final peptide. mdpi.com

Extensive research has focused on developing strategies to suppress racemization during peptide synthesis, particularly during the coupling step of N-protected cysteine derivatives. capes.gov.brnih.gov

Key strategies include:

Selection of Coupling Reagents and Additives : The use of coupling reagents such as N,N'-diisopropylcarbodiimide (DIPCDI) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) is effective. capes.gov.brnih.gov More recent developments have shown that ethyl 2-cyano-2-hydroxyimino acetate (B1210297) (Oxyma Pure) is a reliable and safe alternative that preserves stereochemical configuration, with performance comparable to HOAt and superior to HOBt. orgsyn.org

Choice of Base : Tertiary amines are typically required for the coupling step, but strong bases can promote racemization. mdpi.com Using weaker, sterically hindered bases such as 2,4,6-trimethylpyridine (B116444) (TMP, collidine) has been shown to be substantially better at minimizing racemization compared to more common bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM). capes.gov.brnih.gov

Solvent Polarity : Performing the coupling reaction in less polar solvents, such as a mixture of dichloromethane (B109758) (CH2Cl2) and N,N-dimethylformamide (DMF), can reduce the extent of racemization. capes.gov.brnih.gov

Avoiding Pre-activation : Protocols that involve pre-activating the carboxylic acid group for several minutes before adding the amine component can lead to significant racemization (5-33%). capes.gov.brnih.gov Avoiding this pre-activation step, and instead opting for in-situ activation, can reduce racemization levels by a factor of six to seven. capes.gov.brnih.gov

A systematic study on a model peptide illustrated the dramatic effect of these parameters on preserving stereochemical integrity.

| Coupling Conditions | Racemization Level | Reference(s) |

| Standard BOP/HOBt/DIEA with 5-min pre-activation | 5-33% D-epimer | capes.gov.br, nih.gov |

| BOP/HOBt/TMP (no pre-activation) in CH2Cl2-DMF | <1% D-epimer | capes.gov.br, nih.gov |

| DIPCDI/HOBt with 5-min pre-activation | <1% D-epimer | capes.gov.br, nih.gov |

This interactive table compares different coupling protocols and their resulting levels of racemization, highlighting effective strategies for minimization.

Furthermore, protecting the thioamide as a thioimidate has been shown to dramatically improve the stereochemical integrity of thioamide-containing peptides, which are otherwise prone to α-C epimerization. nih.govnsf.govchemrxiv.org These strategies are critical for the successful synthesis of pure, biologically active peptides containing this compound.

Purification Techniques for Synthetic Intermediates and Products

The successful synthesis of this compound relies on robust purification strategies to isolate the desired product and its precursors from reaction mixtures, which may contain unreacted starting materials, byproducts, and coupling reagents. A variety of techniques are employed, with the choice depending on the specific properties of the compound being purified and the nature of the impurities.

Liquid-Liquid Extraction: This is a fundamental and widely used technique for the initial workup of reaction mixtures. The process involves partitioning the components between two immiscible liquid phases, typically an aqueous phase and an organic solvent. For instance, in the synthesis of Fmoc-protected amino acids, after the reaction, the mixture is often diluted with a solvent like ethyl acetate. ontosight.ai The organic layer is then washed with acidic solutions, such as 10% hydrochloric acid or 5% citric acid, to remove basic impurities and unreacted amino acids. rsc.org Subsequently, washing with a saturated sodium bicarbonate solution can remove acidic components. Brine washes are also common to reduce the water content in the organic phase before drying. rsc.orgthermofisher.com The efficiency of extraction is often enhanced by performing multiple extractions with smaller volumes of the washing solution. thermofisher.com

Crystallization: Crystallization is a powerful method for purifying solid compounds, including the final product and key intermediates. This technique relies on the principle that the solubility of a compound in a solvent changes with temperature. A common method involves dissolving the crude product in a minimal amount of a hot solvent or solvent mixture and then allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities tend to remain in the solution. For Fmoc-protected amino acids, recrystallization from a mixture of hexane (B92381) and ethyl acetate has been reported to yield pure product. thermofisher.com The choice of solvent is critical and is determined empirically to find a system where the compound of interest has high solubility at elevated temperatures and low solubility at room temperature or below.

Column Chromatography: Flash column chromatography is a prevalent and highly effective method for separating complex mixtures of organic compounds. rsc.org This technique utilizes a stationary phase, most commonly silica (B1680970) gel, packed into a column. A solvent or a mixture of solvents (the mobile phase) is then passed through the column under pressure. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. Polar compounds tend to adhere more strongly to the polar silica gel and thus elute more slowly, while less polar compounds travel through the column more quickly. The selection of the eluent system is crucial for achieving good separation. For example, a gradient of ethyl acetate in hexane is a common mobile phase for purifying protected amino acids. rsc.org

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, particularly for the final peptide product or complex intermediates, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. google.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724) or methanol, often containing a small amount of an acid like trifluoroacetic acid (TFA). rsc.orggoogle.com The separation mechanism is the reverse of normal-phase chromatography, with nonpolar compounds being retained more strongly by the stationary phase. By gradually increasing the proportion of the organic solvent in the mobile phase (a gradient elution), compounds are eluted in order of increasing hydrophobicity. rsc.org Analytical HPLC can be used to monitor reaction progress and assess the purity of fractions collected from column chromatography. rsc.org Preparative HPLC is used to purify larger quantities of the desired compound. google.com

Other Chromatographic Techniques: Besides the most common methods, other chromatographic techniques can be employed for specific purification challenges.

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and is particularly useful for purifying charged species like peptides and proteins. google.comacs.org

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is effective for separating highly polar compounds that are not well-retained by reversed-phase columns. acs.orgnih.gov It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent mixed with a small amount of aqueous solvent. nih.gov

The following interactive tables summarize the common purification techniques and typical solvent systems used in the context of synthesizing this compound and its intermediates.

Table 1: Common Purification Techniques

| Purification Technique | Principle of Separation | Typical Application |

| Liquid-Liquid Extraction | Differential solubility in immiscible liquids | Initial workup of reaction mixtures to remove water-soluble impurities. thermofisher.com |

| Crystallization | Differential solubility in a solvent at different temperatures | Purification of solid final products and intermediates. thermofisher.comgoogle.com |

| Flash Column Chromatography | Differential adsorption on a solid stationary phase | Primary purification of crude reaction products. rsc.orgrsc.org |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and a mobile phase under high pressure | Final purification of peptides and high-purity intermediates. rsc.orggoogle.com |

| Ion-Exchange Chromatography (IEX) | Separation based on net charge | Purification of charged molecules like peptides. google.comacs.org |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes from a high organic content mobile phase into a hydrated stationary phase | Separation of highly polar compounds. acs.orgnih.gov |

Table 2: Typical Solvent Systems for Purification

| Purification Method | Typical Solvent System (Mobile Phase/Solvent) | Compound Type |

| Liquid-Liquid Extraction | Ethyl Acetate / Aqueous HCl | Protected amino acids |

| Liquid-Liquid Extraction | Ethyl Acetate / Aqueous NaHCO₃ | Protected amino acids |

| Crystallization | Hexane / Ethyl Acetate thermofisher.com | Fmoc-protected amino acids |

| Flash Column Chromatography | Hexane / Ethyl Acetate gradient rsc.org | Protected amino acids and intermediates |

| Reversed-Phase HPLC | Water / Acetonitrile with 0.1% TFA rsc.org | Peptides and intermediates |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Acetonitrile / Water gradient acs.org | Polar compounds, glycans |

Chemical Reactivity and Mechanistic Investigations of H D Cys Fm Oh

Selective Deprotection of the S-Fluorenylmethyl (Fm) Group

The S-fluorenylmethyl (Fm) group is a thiol protecting group specifically designed for its unique cleavage conditions, which provides orthogonality in complex peptide synthesis strategies. rsc.org

The defining characteristic of the Fm protecting group is its lability to basic conditions. rsc.org This deprotection is typically achieved using secondary amines like piperidine (B6355638) or other bases such as ammonia (B1221849). researchgate.net The reaction proceeds through a β-elimination mechanism (E1cb-type), similar to the well-documented cleavage of the Nα-Fmoc group. nih.gov

The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl moiety by a base. This generates a resonance-stabilized fluorenyl carbanion. The intermediate then collapses, eliminating dibenzofulvene (DBF) and releasing the deprotected cysteine with a free thiol group. nih.govwikipedia.org The liberated dibenzofulvene is a reactive species that is typically scavenged by the excess amine base (e.g., piperidine) to form a stable adduct, preventing undesired side reactions with the peptide. wikipedia.org

The kinetics of the deprotection are generally rapid. For instance, complete removal of the Fm group can be achieved by treatment with 50% piperidine in dimethylformamide (DMF) for approximately 2 hours at room temperature. rsc.orgresearchgate.net Weaker bases or lower concentrations can also be employed, though this may require longer reaction times. The choice of base and reaction conditions allows for fine-tuning of the deprotection step. nih.gov

| Reagent | Typical Conditions | Reaction Time | Reference |

|---|---|---|---|

| Piperidine | 20-50% in DMF | ~2 hours | rsc.orgresearchgate.net |

| Ammonia (NH₃) | Solution in Methanol (B129727) (MeOH) | Variable | rsc.orgresearchgate.net |

| Morpholine (B109124) | Used as an alternative base to piperidine | Variable | nih.gov |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) in DMF | Rapid | rsc.org |

A crucial feature of the S-Fm group is its stability under conditions used to cleave other common protecting groups in peptide synthesis. This chemical stability is the basis of its orthogonality. iris-biotech.de The Fm group is robust against strong acidic reagents, including neat trifluoroacetic acid (TFA), which is used for the repetitive deprotection of Nα-Boc groups, and even the highly corrosive hydrogen fluoride (B91410) (HF), often used for the final cleavage of peptides from Merrifield-type resins. rsc.orgresearchgate.net Research has demonstrated its stability to HF in the presence of anisole (B1667542) scavenger at 0°C for at least one hour. rsc.org

Furthermore, the Fm group is resistant to catalytic hydrogenation, a method used to remove protecting groups like the benzyloxycarbonyl (Z) group. rsc.orglibretexts.org This stability allows for the selective deprotection of other functionalities on a peptide chain without affecting the S-Fm protected cysteine. This orthogonality is essential for complex synthetic routes, such as the regioselective formation of multiple disulfide bonds or the synthesis of protected peptide fragments for segment condensation. peptide.compeptide.com

| Condition/Reagent | Stability of S-Fm Group | Commonly Cleaved Group(s) | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Stable | Boc, Trt, tBu | rsc.orgresearchgate.net |

| Hydrogen Fluoride (HF) | Stable | Boc, Bzl, and most side-chain groups | rsc.orgresearchgate.net |

| Catalytic Hydrogenation (H₂, Pd/C) | Stable | Z (Cbz), Bzl | rsc.orglibretexts.org |

| Iodine (I₂) | Stable | Acm (in some conditions), Trt | rsc.orgresearchgate.net |

Base-Mediated Cleavage Mechanisms and Kinetics (e.g., with piperidine, ammonia)

Reactions Involving the Free N-Terminus

The free α-amino group of H-D-Cys(Fm)-OH is a primary nucleophile available for the formation of an amide (peptide) bond. biosynth.com This reaction is the cornerstone of peptide synthesis, where the N-terminus of one amino acid attacks the activated C-terminus of another. mdpi.combachem.com For this compound to be incorporated into a growing peptide chain, the carboxyl group of the preceding amino acid must first be activated.

This activation is typically achieved using a variety of coupling reagents that convert the carboxylic acid into a more reactive species, such as an active ester or an acylphosphonium salt. bachem.comresearchgate.net The free amine of this compound then attacks this activated intermediate to form the peptide bond.

This building block is particularly valuable in segment condensation strategies, where pre-synthesized, protected peptide fragments are joined together. peptide.com For example, a peptide fragment with a free N-terminal D-Cys(Fm) residue can be ligated to another peptide fragment that has an activated C-terminus. This approach is instrumental in the synthesis of large proteins. This compound can also serve as a precursor for preparing peptide thioesters needed for Native Chemical Ligation (NCL), a powerful segment condensation technique that relies on the reaction between a C-terminal thioester and an N-terminal cysteine residue. nih.govcsic.es

Reactions Involving the Free C-Terminus

The C-terminal carboxyl group of this compound can undergo various chemical transformations, most notably activation for subsequent amide bond formation or derivatization to esters or amides. mdpi.com

Carboxyl Group Activation: To couple another amino acid to the C-terminus of this compound, its carboxyl group must be activated. This is a critical step that is known to be susceptible to side reactions, particularly epimerization (racemization) at the α-carbon, a known issue for C-terminal cysteine residues. nih.govnih.gov The activation process involves converting the carboxyl's hydroxyl group into a good leaving group. Common strategies use carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to increase efficiency and suppress racemization. mdpi.com Phosphonium (e.g., BOP, HBTU) and uronium-based reagents are also widely used. bachem.com

Derivatization: The carboxyl group can also be derivatized.

Esterification: Reaction with an alcohol under appropriate conditions can form a C-terminal ester. For instance, methyl or benzyl (B1604629) esters can be prepared, which may serve as protecting groups themselves during subsequent synthetic steps. issuu.com

Amidation: Reaction with an amine after activation of the carboxyl group results in a C-terminal amide. This is a common modification in bioactive peptides and can be achieved by coupling with ammonia or a primary/secondary amine. nih.gov

A key challenge when activating a C-terminal cysteine is the potential for racemization from the D- to the L-enantiomer through the formation of an oxazolone (B7731731) intermediate or via direct proton abstraction by base. mdpi.comnih.gov Therefore, the choice of coupling reagents, base, and reaction conditions must be carefully optimized to preserve the stereochemical integrity of the D-cysteine residue. bachem.com

| Reagent Class | Examples | Primary Function | Reference |

|---|---|---|---|

| Carbodiimides | DCC, EDC | Amide bond formation (activation) | mdpi.com |

| Phosphonium Salts | BOP, PyBOP | Amide bond formation (activation) | bachem.com |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | Amide bond formation (activation) | nih.gov |

| Additives | HOBt, HOAt | Suppress racemization, increase efficiency | bachem.com |

| Alcohols (e.g., Methanol, Benzyl alcohol) | - | Esterification | issuu.com |

| Amines (e.g., Ammonia) | - | Amidation | nih.gov |

Investigated Side Reactions and Their Mitigation

Several side reactions can occur during the synthesis and deprotection of peptides containing cysteine residues. Understanding these reactions is crucial for optimizing synthetic strategies and ensuring the purity of the final peptide product.

A notable side reaction observed during the synthesis of cysteine-containing peptides is the transfer of the fluorenyl-based group from the N-terminus to the sulfur atom of the cysteine side chain, a phenomenon known as N-Fmoc to S-Fm transprotection. beilstein-journals.orgnih.govd-nb.info This rearrangement is particularly relevant when the cysteine thiol group is unprotected.

The mechanism of this transprotection involves the formation of dibenzofulvene (DBF) as a reactive intermediate during the base-catalyzed removal of the Nα-Fmoc group. beilstein-journals.orgd-nb.infoacs.orgresearchgate.net The deprotection process, typically carried out with a secondary amine like piperidine or morpholine, proceeds via an E1cB elimination mechanism, releasing carbon dioxide and DBF. d-nb.infoacs.org

Subsequently, the deprotected cysteine thiol, existing as a thiolate anion in the basic medium, acts as a potent nucleophile. beilstein-journals.orgd-nb.info This thiolate can attack the exocyclic double bond of the in situ-generated dibenzofulvene. beilstein-journals.orgnih.govd-nb.info This nucleophilic addition results in the formation of an S-fluorenylmethyl (S-Fm) protected cysteine residue, effectively transferring the fluorenyl moiety from the nitrogen to the sulfur atom. beilstein-journals.orgd-nb.info The nucleophilicity of the cysteine thiolate is generally higher than that of the amine base (e.g., morpholine) or the newly deprotected Nα-amino group, favoring the S-Fm formation. beilstein-journals.orgd-nb.info

Studies have shown that the extent of this transprotection is highly dependent on the reaction conditions, particularly the concentration of the base used for Fmoc deprotection. beilstein-journals.orgd-nb.info For instance, using an excess of morpholine was found to lead to a high yield of the S-Fm protected product. beilstein-journals.orgnih.gov Conversely, standard solid-phase peptide synthesis (SPPS) conditions using 20% piperidine in DMF can lead to complete N-Fmoc deprotection without significant transprotection. d-nb.info Therefore, careful control of the base concentration is a key strategy to mitigate this side reaction. d-nb.info This rearrangement has been observed in the synthesis of various cysteine-containing peptides, including glycoamino acid derivatives. beilstein-journals.orgnih.govd-nb.info

Table 1: Influence of Base on N-Fmoc→S-Fm Transprotection

| Base | Concentration | Product Distribution | Reference |

|---|---|---|---|

| Morpholine | Excess | High yield of S-Fm product | beilstein-journals.orgnih.gov |

| Piperidine | 20% in DMF | Complete N-Fmoc deprotection, minimal S-Fm formation | d-nb.info |

This table is generated based on available research data and is for illustrative purposes.

Beta-elimination is a significant side reaction that affects cysteine residues, particularly when they are located at the C-terminus of a peptide. iris-biotech.deresearchgate.netresearchgate.net This reaction is typically catalyzed by the bases used for Fmoc deprotection, such as piperidine. iris-biotech.deresearchgate.netresearchgate.net

The mechanism involves the abstraction of the α-proton of the cysteine residue by the base, forming a carbanion. csic.es This intermediate can then undergo elimination of the protected thiol group from the β-carbon, resulting in the formation of a dehydroalanine (B155165) intermediate. iris-biotech.deresearchgate.netcsic.es Dehydroalanine is a reactive α,β-unsaturated system that can subsequently react with nucleophiles present in the reaction mixture. researchgate.netcsic.es In the context of Fmoc-SPPS, the piperidine used for deprotection can add to the dehydroalanine intermediate, leading to the formation of an undesirable 3-(1-piperidinyl)alanine adduct. iris-biotech.deresearchgate.netrsc.org

The propensity for β-elimination is influenced by several factors, including the nature of the S-protecting group on the cysteine residue. researchgate.netnih.gov Sterically hindered protecting groups, such as the trityl (Trt) group, can help to minimize this side reaction. iris-biotech.deresearchgate.net The choice of the resin linker can also play a role; for instance, trityl-type resins are recommended for the synthesis of peptide acids with C-terminal cysteine to reduce β-elimination. sigmaaldrich.com

Mitigation strategies for β-elimination include:

Use of sterically hindered S-protecting groups: Groups like Trityl (Trt) can reduce the incidence of this side reaction. iris-biotech.deresearchgate.net

Selection of appropriate resin linkers: Trityl-based resins can diminish the problem for C-terminal cysteine peptides. sigmaaldrich.com

Careful selection of the deprotection base: Using weaker bases or modified deprotection cocktails can sometimes reduce the extent of β-elimination. bachem.com

Introduction of an aryl hydrazine (B178648) linker: This has been shown to be an effective approach to prevent β-elimination during the Fmoc-based synthesis of C-terminal cysteine peptides. researchgate.net

Following the removal of the S-protecting group, the free thiol moiety of the cysteine residue becomes susceptible to oxidation. rsc.orgthermofisher.com This is a common occurrence, especially when the deprotected peptide is exposed to air. thermofisher.com The oxidation can lead to the formation of disulfide bonds, which can be either intramolecular (forming a cyclic peptide) or intermolecular (resulting in dimerization or oligomerization). thermofisher.com

The formation of disulfide bonds is a critical step in the synthesis of many biologically active peptides, where the disulfide bridge is essential for the correct three-dimensional structure and function. rsc.orgbachem.com This process, often referred to as "oxidative folding," can be achieved through various methods, including air oxidation, or by using mild oxidizing agents like potassium hexacyanoferrate(III) or hydrogen peroxide. bachem.com The reaction is typically performed in dilute solutions to favor intramolecular disulfide bond formation over intermolecular reactions. bachem.com

However, uncontrolled oxidation can lead to a mixture of products, including incorrect disulfide pairings in peptides with multiple cysteine residues, and the formation of higher oxidation state species such as sulfenic, sulfinic, and sulfonic acids. nih.govacs.org To achieve regioselective disulfide bond formation in peptides with multiple cysteines, an orthogonal protection strategy is often employed. This involves using different cysteine protecting groups that can be removed selectively under different conditions, allowing for the stepwise formation of the desired disulfide bridges. rsc.orgbachem.com

To prevent unwanted oxidation, particularly during cleavage and purification, it is recommended to work under anaerobic conditions and to use scavengers in the cleavage cocktail. thermofisher.com If undesired disulfide bonds are formed, they can often be reduced back to the free thiol using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). iris-biotech.dethermofisher.com

Table 2: Common Oxidizing and Reducing Agents for Cysteine Thiols

| Reagent | Function | Context of Use | Reference |

|---|---|---|---|

| Air (Oxygen) | Oxidation | Intramolecular cyclization in dilute solution | bachem.com |

| Potassium Hexacyanoferrate(III) | Oxidation | Mild oxidant for disulfide bond formation | bachem.com |

| Hydrogen Peroxide | Oxidation | Can be used to accelerate oxidation | bachem.com |

| Iodine | Oxidative Deprotection | Removes Acm/Trt groups and forms disulfide bonds | sigmaaldrich.comnih.gov |

| Dithiothreitol (DTT) | Reduction | Reduces disulfide bonds back to thiols | iris-biotech.dethermofisher.com |

This table summarizes common reagents and is for informational purposes.

Advanced Applications in Chemical Synthesis and Chemical Biology Research

Utilization in Peptide and Peptidomimetic Synthesis

The synthesis of peptides and their mimics (peptidomimetics) often requires building blocks with specific stereochemistry and protected functional groups to control the assembly process. H-D-Cys(Fm)-OH serves as a critical component in this context.

This compound is utilized as a chiral building block in the synthesis of novel peptide sequences. nih.govresearchgate.net The D-configuration of the cysteine residue is of particular interest as it can impart unique conformational properties to the resulting peptide and can increase its resistance to enzymatic degradation. The 9-fluorenylmethyl (Fm) group provides robust protection for the thiol side chain, which is stable to the basic conditions used for Fmoc group removal during standard solid-phase peptide synthesis (SPPS). researchgate.netbachem.com This stability is crucial to prevent unwanted side reactions involving the highly nucleophilic thiol group.

The use of D-amino acids like this compound allows for the creation of peptidomimetics with altered secondary structures and biological activities compared to their all-L-amino acid counterparts. The Fm protecting group can be removed under specific conditions, allowing for subsequent modifications at the cysteine side chain, such as disulfide bond formation or alkylation, to create cyclic or otherwise constrained peptides. nih.gov Careful selection of protecting groups is paramount in peptide synthesis to avoid issues during synthesis and subsequent modifications. sigmaaldrich.com

Table 1: Properties of Thiol Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions | Key Features |

|---|---|---|---|

| Trityl | Trt | Acid-labile (e.g., TFA) bachem.comissuu.com | Commonly used in Fmoc-SPPS; requires scavengers during cleavage. bachem.com |

| Acetamidomethyl | Acm | Requires specific reagents like mercury(II) acetate (B1210297) or iodine. bachem.com | Orthogonal to both Fmoc and Boc strategies. bachem.com |

| 9-Fluorenylmethyl | Fm | Base-labile (e.g., piperidine), but typically removed with other reagents in specific contexts. bachem.com | Stable to acidic conditions used in Boc-SPPS. |

This table provides a summary of common thiol protecting groups and their characteristics.

Segment condensation strategies, where smaller, protected peptide fragments are synthesized and then joined together, are essential for the synthesis of large proteins. Native Chemical Ligation (NCL) is a powerful segment condensation technique that involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. nih.govrsc.org

This compound can serve as a precursor for the synthesis of peptide fragments bearing an N-terminal D-cysteine residue, which are required for NCL. bachem.comnih.gov The synthesis of these fragments is typically carried out using Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov The Fm group on the cysteine side chain remains intact throughout the synthesis and is removed at a later stage. The presence of an N-terminal cysteine, even in the D-configuration, allows the peptide fragment to participate in the key ligation reaction. bachem.comnih.gov The NCL reaction is chemoselective, proceeding at the N-terminal cysteine even in the presence of other unprotected amino acid side chains. nih.gov

The principles of NCL have been extended to include modified ligation protocols that expand the scope of this powerful technique. While classical NCL relies on the presence of a cysteine at the ligation site, variations have been developed to incorporate other amino acids. bachem.com The unique reactivity of the cysteine thiol is central to these methods. For instance, desulfurization of the cysteine residue after ligation can yield an alanine (B10760859) at that position, effectively allowing for ligation at alanine sites. The development of such modified protocols often involves the use of cysteine derivatives, and the principles learned from the behavior of molecules like this compound contribute to the design of new strategies. bachem.com

Role in Segment Condensation Strategies, particularly Native Chemical Ligation (NCL)

Precursor for N-terminal Cysteine Fragments

Application in the Synthesis of Thiol-Containing Biomolecules

The thiol group is a key functional group in many biologically important molecules, playing roles in redox chemistry, metal coordination, and enzymatic catalysis.

Recent research in chemical biology has focused on the role of persulfides (RSSH) as signaling molecules. nsf.govmdpi.comnih.govresearchgate.net The 9-fluorenylmethyl (Fm) group has been utilized in the development of reagents for the generation of persulfides. wsu.edu Specifically, Fm-disulfides can react with thiols to form an -S-SFm adduct. wsu.edu This allows for a biomimetic and H₂S-free method to generate highly reactive persulfides under mild conditions. wsu.edu While the direct use of this compound in this specific application is not explicitly detailed, its chemistry is closely related to the Fm-disulfides used for persulfide generation. The understanding of the cleavage and reactivity of the Fm group from a cysteine thiol is fundamental to these applications. wsu.edu

Development of Synthetic Methodologies Leveraging Fm Protection

The 9-fluorenylmethyl (Fm) group, a base-labile protecting group for the thiol side chain of cysteine, has been instrumental in the development of sophisticated synthetic strategies, particularly in the realm of peptide and protein chemistry. researchgate.net Its unique cleavage condition—stability to strong acids but lability to bases like piperidine (B6355638)—provides a valuable dimension of orthogonality that chemists can exploit for complex molecular construction. researchgate.net This orthogonality is the cornerstone of methodologies designed for regioselective disulfide bond formation and the synthesis of intricate peptides.

The primary utility of the Fm group is realized in Boc-based Solid Phase Peptide Synthesis (SPPS). In this strategy, the N-terminus of the growing peptide chain is protected by the acid-labile Boc group, which is removed at each cycle using trifluoroacetic acid (TFA). The Fm group is completely stable to these acidic conditions, allowing the peptide chain to be elongated without premature deprotection of the cysteine side chain. researchgate.netbachem.com Conversely, the Fm group is generally incompatible with standard Fmoc-SPPS because the Fmoc protecting group used for the N-terminus is also removed with piperidine, which would lead to the unintended cleavage of the Fm group from the cysteine side chain. researchgate.net

The development of methods centered around Fm protection has been crucial for synthesizing peptides with multiple disulfide bridges, where precise connectivity is essential for biological function. bachem.com The strategy involves using a combination of orthogonal cysteine-protecting groups. For instance, a peptide can be synthesized with one cysteine protected with the Fm group and another with an acid-stable but otherwise cleavable group like acetamidomethyl (Acm). The Acm group is stable under the basic conditions used to remove the Fm group. peptide.com After assembling the full peptide and cleaving it from the resin under acidic conditions (which leaves both Fm and Acm groups intact), the Fm group can be selectively removed with piperidine. researchgate.netpeptide.com This allows for the formation of the first disulfide bond through oxidation. Subsequently, the Acm group can be removed using reagents like iodine or mercury(II) acetate to enable the formation of a second, distinct disulfide bridge. peptide.com This approach of "regioselective" disulfide formation is critical for mimicking the native structure of complex proteins. bachem.compeptide.com

Research has detailed the specific conditions for the application and removal of the Fm group, providing a reliable toolkit for synthetic chemists.

Table 1: Orthogonality of Cys(Fm) Protection in Peptide Synthesis

| Protecting Group | Deprotection Reagent/Condition | Stability of Fm Group | Orthogonal System |

|---|---|---|---|

| Boc (N-α-amino) | Trifluoroacetic Acid (TFA) | Stable researchgate.net | Yes |

| Fmoc (N-α-amino) | Piperidine | Labile researchgate.net | No (Incompatible) |

| Trt (S-thiol) | Dilute TFA, scavengers issuu.com | Stable nih.gov | Yes |

| Acm (S-thiol) | Iodine, Hg(OAc)₂ peptide.com | Stable researchgate.net | Yes |

| Resin Cleavage (Boc-SPPS) | Hydrofluoric Acid (HF) | Stable researchgate.net | Yes |

This table illustrates the compatibility of the Fm protecting group with other common protecting groups and reagents used in peptide synthesis. The stability of Fm to acidic conditions makes it highly orthogonal to Boc-based strategies.

Further research has expanded the utility of Fm protection into chemical biology. One innovative methodology involves the use of Fm-based disulfides as precursors for generating persulfides (RSSH). acs.org Persulfides are highly reactive species that play a role in biological signaling pathways, but their instability makes them difficult to study. acs.org Scientists have developed Fm-pyridinyl disulfides that react with thiols under mild conditions to form an -S-SFm adduct. acs.org This adduct can then be treated with a mild base to release the persulfide in its anionic form. This method provides a biomimetic, H₂S-free protocol to generate persulfides for research, enabling further investigation into their chemical biology. acs.org

However, some challenges have been noted. Certain Fm-protected peptides may exhibit poor solubility in polar solvents, and a reduced yield can be observed during the final HF cleavage from the resin when the C-terminal residue is Cys(Fm). researchgate.netrsc.org To address these issues, alternative protecting groups like 2-(2,4-dinitrophenyl)ethyl (Dnpe) have been developed. researchgate.netrsc.org

Table 2: Research Findings on Fm Protection Methodologies

| Research Area | Finding | Significance | Reference(s) |

|---|---|---|---|

| Deprotection Conditions | Removed by 50% piperidine in DMF (2h, RT) or NH₃ in MeOH. | Provides a specific, base-labile cleavage method distinct from acid-based deprotections. | researchgate.net |

| Synthesis Strategy | Highly suitable for Boc-SPPS due to stability in TFA and HF. | Enables orthogonal protection schemes for complex peptide synthesis. | researchgate.net |

| Regioselective Cyclization | Used with other orthogonal groups (e.g., Acm) for controlled, sequential disulfide bond formation. | Allows the synthesis of multi-cyclic peptides with defined structures. | bachem.compeptide.com |

| Chemical Biology | Fm-disulfides used as precursors to generate persulfides (RSSH) under mild, basic conditions. | Offers a novel tool to study unstable but biologically important persulfides. | acs.org |

Analytical Methodologies for Research and Quality Control in Synthesis

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are indispensable for separating the target compound from starting materials, reagents, and byproducts, providing critical information on reaction completion and product purity.

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Product Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N-fluorenylmethoxycarbonyl (Fmoc) protected amino acids. phenomenex.com It is routinely used by peptide chemists to assess the purity of synthesized peptides and their constituent protected amino acids. phenomenex.com For compounds like H-D-Cys(Fm)-OH, reversed-phase HPLC (RP-HPLC) is particularly effective. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic character of the analytes; more nonpolar compounds are retained longer on the column.

The Fmoc group imparts significant hydrophobicity, making Fmoc-protected amino acids well-suited for RP-HPLC analysis. conicet.gov.ar The progress of the synthesis of this compound can be monitored by taking aliquots from the reaction mixture at various time points. The disappearance of starting materials and the appearance of the product peak can be tracked, allowing for the determination of the optimal reaction time. After synthesis and purification, HPLC is used to determine the final purity of the this compound product. A high-purity sample will exhibit a single, sharp peak at a characteristic retention time under specific chromatographic conditions. The presence of other peaks indicates impurities, which could include unreacted starting materials, byproducts from side reactions, or diastereomers.

Several studies have demonstrated the use of polysaccharide-based chiral stationary phases in reversed-phase HPLC for the successful separation of numerous Fmoc-protected α-amino acids, achieving baseline resolution in many cases. windows.net This highlights the capability of HPLC to not only assess chemical purity but also to resolve enantiomers, which is crucial for D-amino acid derivatives. phenomenex.comwindows.net

Table 1: Illustrative HPLC Parameters for Analysis of Fmoc-Protected Amino Acids

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724) |

| Gradient | Linear gradient of Mobile Phase B (e.g., 30-90% over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 265 nm |

| Injection Volume | 10-20 µL |

This table provides a general set of conditions; specific parameters may need to be optimized for this compound.

Thin-Layer Chromatography (TLC) for Reaction Screening

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions, including the synthesis of protected amino acids like this compound. orgsyn.orgrsc.org It is particularly useful for quickly assessing the presence of starting materials and the formation of the product. orgsyn.org In the context of peptide synthesis and related reactions, TLC can efficiently track the consumption of reactants. orgsyn.org

The technique involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase (eluent). The separation occurs as the mobile phase moves up the plate by capillary action, and different components of the mixture travel at different rates depending on their polarity and affinity for the stationary phase. The separated spots are then visualized, commonly under UV light, as the fluorenyl group in Fm-protected compounds is UV-active. rsc.org

For the synthesis of this compound, a TLC analysis would show the gradual disappearance of the starting cysteine derivative spot and the appearance of a new spot corresponding to the Fm-protected product. By comparing the intensity of these spots over time, a chemist can qualitatively determine if the reaction is complete. orgsyn.org While not as quantitative as HPLC, TLC is an invaluable tool for initial reaction screening and for determining the appropriate time to proceed with work-up and purification. thieme.de Furthermore, TLC can be coupled with mass spectrometry (TLC-MS), allowing for the identification of compounds directly from the TLC plate, which provides structural information about the reactants, products, and any side products. cromlab-instruments.esadvion.com

Spectroscopic and Spectrometric Characterization for Structural Confirmation

Following purification, spectroscopic and spectrometric methods are employed to unequivocally confirm the chemical structure of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Synthetic Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of molecules. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are used to confirm the identity and structure of this compound.

In the ¹H NMR spectrum, specific protons in the molecule will give rise to signals with characteristic chemical shifts, multiplicities (splitting patterns), and integration values. For this compound, one would expect to see signals corresponding to the protons of the fluorenylmethyl (Fm) group, as well as the α-proton and β-protons of the cysteine backbone. The chemical shifts of the β-protons and the proton of the Fm-CH₂ group would be particularly indicative of the S-Fm linkage. beilstein-journals.org

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift can help to confirm the presence of the Fm group, the carbonyl carbon of the acid, and the α- and β-carbons of the cysteine moiety.

Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between different parts of the molecule. For instance, an HMBC experiment could show a correlation between the protons of the Fm-CH₂ group and the β-carbon of the cysteine, providing definitive evidence of the S-fluorenylmethyl protection. beilstein-journals.orgd-nb.info

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Fm group aromatic protons | 7.20 - 7.80 | Multiplet |

| Fm-CH | ~4.20 | Triplet |

| Fm-CH₂ (on S) | ~3.70 | Doublet |

| Cysteine α-H | ~3.50 - 4.00 | Multiplet |

| Cysteine β-H | ~2.80 - 3.20 | Multiplet |

| Carboxylic acid OH | Broad singlet |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS, MALDI-TOF) for Product Verification

Mass Spectrometry (MS) is a crucial analytical technique used to determine the molecular weight of a compound, thereby confirming its identity. nih.gov For a compound like this compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) are commonly used. beilstein-journals.orgd-nb.info

The mass spectrometer ionizes the sample and then separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum will show a peak corresponding to the molecular ion of this compound. The experimentally determined molecular weight should match the calculated theoretical molecular weight, providing strong evidence for the successful synthesis of the target compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further increasing the confidence in the structural assignment.

In some cases, fragmentation patterns observed in tandem mass spectrometry (MS/MS) can also provide structural information, confirming the connectivity of the Fm group to the sulfur atom of the cysteine residue. nih.gov

Methods for Chiral Purity Assessment

Since the target compound is the D-enantiomer, it is critical to assess its chiral purity and quantify any potential contamination with the corresponding L-enantiomer. The enantiomeric purity of the final product is directly influenced by the purity of the starting materials and any racemization that may occur during the synthesis. phenomenex.com

Several methods are available for determining the enantiomeric purity of amino acid derivatives:

Chiral HPLC: This is one of the most common and reliable techniques. phenomenex.com It involves using a chiral stationary phase (CSP) that can differentiate between the D- and L-enantiomers. windows.netcat-online.com The two enantiomers will have different retention times, allowing for their separation and quantification. windows.netphenomenex.com For Fmoc-protected amino acids, polysaccharide-based CSPs have proven effective under reversed-phase conditions. phenomenex.comwindows.net The high precision of this technique is essential, as enantiomeric purity requirements can be very high (e.g., >99% enantiomeric excess). phenomenex.com

Gas Chromatography (GC) on a Chiral Column: In this method, the amino acid derivative is often first derivatized to make it more volatile. The derivatized enantiomers are then separated on a chiral GC column. cat-online.com

LC-MS with Chiral Derivatization: This indirect method involves reacting the amino acid with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers can then be separated on a standard (non-chiral) HPLC column and detected by mass spectrometry. nih.govmdpi.com

The determination of chiral purity is a critical quality control step, ensuring that the biological and chemical properties of the this compound are not compromised by the presence of the unwanted L-enantiomer. nih.gov

Capillary Zone Electrophoresis and Gas Chromatography on Chiral Columns

Capillary Zone Electrophoresis (CZE) and Gas Chromatography (GC) on chiral columns represent powerful techniques for the enantioseparation of amino acid derivatives.

Capillary Zone Electrophoresis (CZE)

CZE separates molecules based on their charge-to-mass ratio within a narrow, buffer-filled capillary under the influence of a high-voltage electric field. sciex.comlibretexts.orgnvkc.nl For chiral separations, a chiral selector is added to the background electrolyte (BGE). encyclopedia.pubnih.gov The enantiomers of a compound like this compound form transient, diastereomeric complexes with the chiral selector, which have different stabilities and/or electrophoretic mobilities, leading to their separation. encyclopedia.pubnih.gov

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for amino acid enantiomers in CZE. mdpi.comtiscali.czresearchgate.net The choice of cyclodextrin (B1172386), its concentration, the pH of the buffer, and the presence of organic modifiers are all critical parameters that must be optimized to achieve resolution. tiscali.czmdpi.com For instance, the chiral separation of 19 pairs of Fmoc-derivatized amino acid enantiomers was successfully achieved using a mixed chiral selector system of β-cyclodextrin and sodium taurodeoxycholate. nih.gov This dual-selector approach demonstrated that resolution could be significantly improved, not just by enhancing the intrinsic selectivity, but also by modifying the electroosmotic flow (EOF). nih.gov The EOF, a bulk flow of the buffer solution towards the cathode, is a key phenomenon in CZE that influences the migration time and separation efficiency. sciex.comnvkc.nl

| Parameter | Typical Condition/Value | Purpose/Effect | Reference |

|---|---|---|---|

| Chiral Selector | β-Cyclodextrin, γ-Cyclodextrin, Heptakis(2,6-di-O-methyl)-β-cyclodextrin | Forms transient diastereomeric complexes with enantiomers. | tiscali.czmdpi.com |

| Selector Concentration | 5-30 mM | Affects complex formation equilibrium and resolution. | mdpi.comnih.gov |

| Background Electrolyte (BGE) | Borate or Acetate (B1210297) Buffer | Maintains pH and provides conductivity. | mdpi.comnih.gov |

| BGE Concentration | 150-500 mM | Influences ionic strength, current, and analysis time. | mdpi.comnih.gov |

| pH | 3.5 - 9.2 | Affects the charge of the analyte and the capillary wall, influencing mobility and EOF. | tiscali.czmdpi.com |

| Organic Modifier | Isopropanol, Methanol (B129727) | Modifies analyte solubility and interaction with the chiral selector. | nih.gov |

Gas Chromatography (GC) on Chiral Columns

GC is another established technique for enantiomer resolution, particularly for volatile compounds. hplc.sk For non-volatile analytes like amino acids, derivatization is required to increase their volatility and thermal stability. The separation is then performed on a capillary column coated with a chiral stationary phase (CSP). libretexts.org

The most common CSPs for amino acid derivatives are based on cyclodextrins coated onto a polysiloxane backbone. hplc.sk These columns, such as LIPODEX® or HYDRODEX, offer different selectivities based on the specific cyclodextrin (α, β, or γ) and the nature of its substituents. hplc.sk The separation mechanism relies on the differential interactions (e.g., inclusion complexation, hydrogen bonding, dipole-dipole interactions) between the enantiomers and the chiral stationary phase, resulting in different retention times. hplc.sklibretexts.org The selection of the appropriate chiral column is often empirical, requiring screening of different phases to find the optimal one for a specific pair of enantiomers. hplc.sk

| Chiral Stationary Phase (Example) | Principle | Typical Analytes | Reference |

|---|---|---|---|

| Chirasil-Val | Polysiloxane bonded with L-valine-tert-butylamide. | Amino acid derivatives. | researchgate.net |

| HYDRODEX β-PM (permethylated β-cyclodextrin) | Cyclodextrin-based CSP with polar ligands. | Volatile derivatives of polar chiral compounds. | hplc.sk |

| LIPODEX® A (permethylated α-cyclodextrin) | Cyclodextrin-based CSP with non-polar ligands. | Volatile derivatives of non-polar chiral compounds. | hplc.sk |

HPLC-Based Enantiomeric Resolution Techniques

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the chiral separation of non-volatile compounds like protected amino acids. rsc.org The primary approach is direct separation using a chiral stationary phase (CSP). windows.netphenomenex.com An alternative, indirect approach involves derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. researchgate.netnih.gov

Direct Chiral HPLC

Direct enantioseparation on a CSP is a highly efficient method for determining the enantiomeric purity of compounds like this compound. phenomenex.com Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) coated or bonded to a silica support, have demonstrated broad applicability and success in resolving the enantiomers of Fmoc-protected amino acids. windows.netphenomenex.com

Research has shown that columns like Lux® Cellulose-1, Cellulose-2, and Cellulose-3 can effectively separate a wide range of Fmoc-amino acid enantiomers under reversed-phase conditions. windows.netphenomenex.com The mobile phase composition is a critical factor in achieving separation. Typically, it consists of an organic modifier like acetonitrile (ACN) or methanol (MeOH) and water, with an acidic additive such as trifluoroacetic acid (TFA) or formic acid (FA). windows.net These additives help to suppress the ionization of the carboxylic acid group on the amino acid, improving peak shape and retention. windows.net For challenging separations, such as those for cysteine derivatives, specific combinations of CSP and mobile phase are required to achieve baseline resolution. phenomenex.com For example, the enantiomers of Fmoc-Cys(Trt)-OH were baseline resolved on a Lux Cellulose-1 column. phenomenex.com

| Fmoc-Amino Acid | Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Reference |

|---|---|---|---|---|

| Fmoc-Cys(Trt)-OH | Lux Cellulose-1 | ACN / 0.1% TFA (80:20) | 2.03 | phenomenex.com |

| Fmoc-Ala-OH | Lux Cellulose-2 | ACN / 0.1% TFA (70:30) | 1.75 | phenomenex.com |

| Fmoc-Ile-OH | Lux Cellulose-4 | ACN / 0.1% TFA (60:40) | 2.03 | phenomenex.com |

| Fmoc-Met-OH | Lux Cellulose-2 | ACN / 0.1% TFA (70:30) | 2.29 | phenomenex.com |

| Fmoc-Phe-OH | Lux Amylose-2 | MeOH / 0.1% FA (80:20) | 3.06 | windows.net |

| Fmoc-Val-OH | Lux Cellulose-3 | ACN / 0.1% TFA (60:40) | 1.54 | phenomenex.com |

Other types of CSPs, such as those based on macrocyclic antibiotics like Ristocetin A, have also been used for the chiral separation of Fmoc- and Z-derivatives of sulfur-containing amino acids. capes.gov.brmst.edu These CSPs can operate in multiple modes, including reversed-phase, normal-phase, and polar organic mode, offering flexibility in method development. capes.gov.brmst.edu

Indirect Chiral HPLC

In the indirect approach, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to produce a pair of diastereomers. researchgate.net These diastereomers have different physical properties and can be separated using conventional achiral HPLC columns. researchgate.net For amino acids, reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) or o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol (like N-acetyl-L-cysteine) are commonly used. nih.govtandfonline.com The resulting diastereomers can be separated by reversed-phase HPLC and detected with high sensitivity, often by fluorescence. tandfonline.com While effective, this method requires an additional reaction step and the chiral derivatizing agent must be of high enantiomeric purity to ensure accurate quantification.

Q & A

Q. How can researchers design experiments to study the oxidative degradation pathways of this compound?

- Methodological Answer :

- Controlled Oxidation : Expose to O/HO and analyze products via LC-MS/MS.

- Radical Traps : Use TEMPO or BHT to identify free radical intermediates.

- Kinetic Isotope Effects (KIE) : Compare in deuterated solvents to elucidate mechanism .

Methodological Best Practices

- Data Validation : Triangulate results using multiple techniques (e.g., NMR + MS + FT-IR) to confirm structural assignments .

- Reproducibility : Document all experimental parameters (e.g., humidity, reagent lot numbers) in electronic lab notebooks (e.g., Chemotion ELN) .

- Ethical Compliance : Adhere to FAIR principles and cite primary literature to avoid data misinterpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.